molecular formula C10H13N5O B1484482 2-(3-aminopropyl)-6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2098080-19-2

2-(3-aminopropyl)-6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B1484482
CAS No.: 2098080-19-2
M. Wt: 219.24 g/mol
InChI Key: ANDWKWBXECHFQS-UHFFFAOYSA-N
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Description

2-(3-Aminopropyl)-6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a dihydropyridazinone core substituted with a 3-aminopropyl chain at position 2 and a 1H-imidazol-1-yl group at position 4. The dihydropyridazinone scaffold is notable for its planar structure, which facilitates π-π interactions and hydrogen bonding, critical for biological activity .

Properties

IUPAC Name

2-(3-aminopropyl)-6-imidazol-1-ylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c11-4-1-6-15-10(16)3-2-9(13-15)14-7-5-12-8-14/h2-3,5,7-8H,1,4,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDWKWBXECHFQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1N2C=CN=C2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-aminopropyl)-6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one is a heterocyclic molecule that has garnered attention due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluation, and therapeutic implications, focusing on its antibacterial and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound features an imidazole ring and a dihydropyridazine moiety, which contribute to its biological activity. The presence of these functional groups enhances the compound's ability to interact with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazole and pyridazine rings. The procedures often utilize common reagents such as amines and aldehydes under controlled conditions to ensure high yield and purity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of imidazole and pyridazine exhibit significant antibacterial properties. For instance, a related study showed that thiosemicarbazide derivatives with imidazole rings displayed varying activities against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 1000 µg/mL . The structural modifications in these compounds can significantly influence their efficacy.

Table 1: Antibacterial Activity of Imidazole Derivatives

CompoundMIC (µg/mL)Target Bacteria
Thiosemicarbazide derivative 131.25Staphylococcus aureus
Thiosemicarbazide derivative 262.5Bacillus subtilis
Thiosemicarbazide derivative 31000Escherichia coli

Anticancer Activity

The anticancer potential of compounds containing imidazole and pyridazine structures has been explored in various in vitro studies. For example, compounds similar to this compound have shown moderate cytotoxic effects against several cancer cell lines . The mechanism of action is believed to involve the disruption of cellular processes through interactions with DNA or enzymes critical for cell proliferation.

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundIC50 (µM)Cancer Cell Line
Compound A25HeLa
Compound B50MCF-7
Compound C75A549

Case Studies

Several case studies have highlighted the therapeutic potential of imidazole derivatives:

  • Study on Antibacterial Properties :
    A study synthesized various imidazole derivatives and tested them against common bacterial pathogens. The results indicated that certain modifications led to enhanced antibacterial activity, particularly against resistant strains .
  • Anticancer Screening :
    Another study focused on evaluating the anticancer effects of imidazole-based compounds on different cancer cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells, making them potential candidates for further drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional characteristics can be compared to analogs with variations in substituents or core heterocycles. Below is a systematic analysis based on the evidence:

Substituent Effects on Planarity and Crystal Packing

  • 6-(Benz-1H-imidazol-2-yl)-2,3-dihydropyridazin-3-one (): This analog replaces the imidazole group with a bulkier benzimidazole moiety. Crystallographic analysis reveals a near-planar structure (interplanar angle: 3.69°) between the dihydropyridazinone and benzimidazole groups, with hydrogen bonds (N–H···O) stabilizing the crystal lattice. The bulkier benzimidazole increases steric hindrance but maintains planarity, suggesting tolerance for aromatic substituents at position 6 .

Triazole vs. Imidazole Substitution

  • 2-(3-Aminopropyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one (): This analog substitutes imidazole with a 1,2,4-triazole group. Triazoles are less basic than imidazoles (pKa ~1.2 vs. ~6.9), which could reduce protonation-dependent binding in acidic environments. The discontinuation of this compound by CymitQuimica may reflect synthetic challenges or inferior pharmacokinetics compared to imidazole derivatives .

Table 1: Structural and Functional Comparison

Compound Core Structure Position 6 Substituent Position 2 Substituent Key Properties/Applications Reference
Target Compound Dihydropyridazinone 1H-imidazol-1-yl 3-aminopropyl Potential enzyme/viral targeting -
6-(Benzimidazol-2-yl) analog Dihydropyridazinone Benzimidazol-2-yl None Planar crystal structure
Compound 1453 Benzimidazolone 1H-imidazol-1-yl Diethylaminoethyl Antiviral (BVDV inhibition)
4-(Cyclohexylmethyl)-6-(thienyl) analog Dihydropyridazinone 2-thienyl Cyclohexylmethyl Metabolite in moyamoya disease
Triazole-substituted analog Dihydropyridazinone 1,2,4-triazol-1-yl 3-aminopropyl Discontinued (stability issues?)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-aminopropyl)-6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one
Reactant of Route 2
2-(3-aminopropyl)-6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one

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